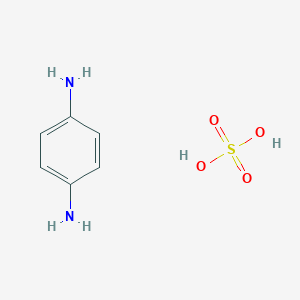

p-Phenylenediamine sulfate

説明

特性

IUPAC Name |

benzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPKLWVNKAMAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066028 | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [MSDSonline] | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16245-77-5 | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

p-Phenylenediamine sulfate chemical properties and structure

[1]

Executive Summary

p-Phenylenediamine sulfate (PPD-S) is the sulfuric acid salt of 1,4-benzenediamine, a pre-eminent precursor in oxidative dye chemistry and polymer synthesis. While its primary industrial application lies in permanent hair colorants and aramid fiber production, PPD-S holds significant relevance in pharmaceutical sciences as a model compound for arylamine metabolism, skin sensitization mechanisms (haptenization), and N-acetyltransferase (NAT) pharmacogenetics.

This guide provides a rigorous analysis of PPD-S, moving beyond basic properties to explore its oxidative kinetics, metabolic fate, and analytical characterization. It is designed to serve as a self-validating resource for experimental design and safety assessment.

Chemical Architecture & Physical Properties

PPD-S (C₆H₈N₂·H₂SO₄) stabilizes the reactive free base, p-phenylenediamine (PPD), against rapid auto-oxidation. Upon dissolution in aqueous media, it dissociates to release the PPD cation, which exists in equilibrium with the free base depending on pH.

Table 1: Physicochemical Constants

| Property | Value | Context/Notes |

| CAS Number | 16245-77-5 | Specific to the sulfate salt.[1] |

| Molecular Formula | C₆H₁₀N₂O₄S | MW: 206.22 g/mol |

| Appearance | White to pale reddish crystals | Darkens rapidly upon air exposure due to surface oxidation. |

| Solubility (Water) | ~4.0 g/100 mL (25°C) | Significantly more soluble in hot water; insoluble in ether/ethanol. |

| Melting Point | >230°C (Decomposes) | Salt dissociation precedes melting. |

| pKa (Free Base) | pKa₁ = 2.97; pKa₂ = 6.31 | Critical for pH-dependent extraction protocols. |

| LogP (Free Base) | -0.25 (approx) | Hydrophilic; low bioaccumulation potential. |

Mechanistic Reactivity: The Oxidation Cascade

The utility and toxicity of PPD-S stem from its facile oxidation. In the presence of an oxidant (e.g., H₂O₂ in dye formulations) or atmospheric oxygen (auto-oxidation), PPD transforms into the reactive electrophile p-Benzoquinone Diimine (QDI) .

Reaction Pathway

-

Activation: PPD loses two electrons and two protons to form QDI.

-

Coupling: QDI is a potent electrophile.

-

In Dyeing: It attacks "couplers" (e.g., resorcinol) to form stable indo dyes.

-

In Toxicology: It binds to cysteine/lysine residues on skin proteins (haptenization).

-

Self-Polymerization: In the absence of couplers, QDI attacks unreacted PPD to form Bandrowski’s Base , a trimer implicated in severe allergic reactions.

-

Visualization: Oxidation & Polymerization Pathway

Caption: Mechanistic bifurcation of PPD oxidation. The red path indicates the formation of sensitizing adducts; the blue path represents the desired dye synthesis.

Synthesis & Purification Protocol

Objective: Isolation of high-purity PPD-S from commercial PPD base to remove oxidized impurities (Bandrowski’s Base) prior to biological assays.

Reagents

-

p-Phenylenediamine (Free Base, technical grade)

-

Sulfuric Acid (98%, H₂SO₄)

-

Ethanol (Absolute, degassed)

-

Diethyl Ether

Step-by-Step Methodology

-

Dissolution (Inert Atmosphere): Dissolve 10.8 g (0.1 mol) of PPD base in 100 mL of absolute ethanol under nitrogen purging. Note: Nitrogen prevents immediate auto-oxidation.

-

Acidification: Place the flask in an ice bath (0–4°C). Dropwise, add 0.1 mol of concentrated H₂SO₄. Maintain temperature <10°C to prevent thermal decomposition.

-

Precipitation: A white to off-white precipitate of PPD-S will form immediately.

-

Washing: Filter the crystals via vacuum filtration.[2] Wash the cake 3x with cold diethyl ether to remove unreacted amines and organic impurities.

-

Drying: Dry the product in a vacuum desiccator over P₂O₅ for 24 hours. Store in an amber vial under argon.

Validation Check: Dissolve a small aliquot in water. The solution should be clear and colorless. A pink/brown tint indicates oxidation; recrystallize from water/ethanol if necessary.

Analytical Characterization (HPLC)[4][5]

Quantification of PPD-S requires separation from its isomers (o-, m-PPD) and oxidation byproducts.

Protocol: Ion-Pairing HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or equivalent), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate buffer (pH 6.0) with 0.1% Octanesulfonic acid (Ion-pairing agent).

-

B: Acetonitrile.[3]

-

-

Gradient: Isocratic 90% A / 10% B (Adjust based on retention).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV-Vis at 240 nm (absorption max) and 280 nm .

-

Sample Prep: Dissolve PPD-S in mobile phase A containing 0.1% Ascorbic Acid (antioxidant) to prevent degradation during autosampling.

Toxicological Profile & Drug Development Relevance

For pharmaceutical scientists, PPD-S serves as a prototype for understanding pro-hapten behavior and metabolic polymorphism .

Sensitization Mechanism (The Pro-Hapten Concept)

PPD itself is not protein-reactive. It must penetrate the stratum corneum and undergo metabolic or abiotic oxidation to QDI (the hapten). QDI then forms covalent bonds with nucleophilic amino acids (Cys-34 of albumin, Lys residues), creating an immunogenic complex that activates T-cells (Type IV Hypersensitivity).

Metabolic Fate: The NAT1/NAT2 Switch

The detoxification of PPD competes with its bioactivation. N-Acetyltransferases (NAT1 and NAT2) acetylate PPD to Monoacetyl-PPD (MAPPD) and Diacetyl-PPD (DAPPD), which are non-sensitizing and excreted.

-

Slow Acetylators: Individuals with reduced NAT2 activity accumulate higher levels of free PPD, increasing the risk of oxidation to QDI and subsequent sensitization.

-

Drug Design Implication: Molecules containing para-amino aryl groups should be screened for NAT interactions to predict toxicity variances in diverse populations.

Visualization: Metabolic Fate & Pharmacogenetics

Caption: Competition between N-acetylation (detoxification) and oxidation (bioactivation). Slow acetylator phenotypes favor the red toxicity pathway.

References

-

Cosmetic Ingredient Review (CIR). (2024). Safety Assessment of p-Phenylenediamine as Used in Cosmetics. Washington, DC.[4]

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-Phenylenediamine.[5][1][2][3][4][6][7][8][9][10] European Commission.[11] SCCS/1443/11.

-

Nohynek, G. J., et al. (2004). "Under the skin: Biotransformation of para-aminophenol and para-phenylenediamine in reconstructed human epidermis and human hepatocytes." Toxicology Letters, 151(1), 53-69.

-

Goebel, C., et al. (2012).[11] "Quantitative risk assessment for skin sensitisation: A case study with p-phenylenediamine." Regulatory Toxicology and Pharmacology, 62(3), 469-477.

-

PubChem. (2025).[4] p-Phenylenediamine Sulfate Compound Summary. National Library of Medicine.

-

OSHA. (1991).[12] Method 86: Phenylenediamines (m-, o-, p-). Occupational Safety and Health Administration.[4]

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-phenylenediamine sulfate, 16245-77-5 [thegoodscentscompany.com]

- 6. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]

- 7. chemos.de [chemos.de]

- 8. N-Phenyl-p-phenylenediamine sulfate (4ADS) (Oxidation Base / Primary) [myskinrecipes.com]

- 9. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 10. DE2216117B2 - Process for the preparation of p-phenylenediamine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. osha.gov [osha.gov]

An In-depth Technical Guide to the Solubility of p-Phenylenediamine Sulfate

This guide provides a comprehensive technical overview of the solubility of p-phenylenediamine sulfate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known solubility data with field-proven methodologies for its empirical determination. Given the limited availability of comprehensive public data on the solubility of p-phenylenediamine sulfate in various organic solvents, a central focus of this guide is to equip researchers with a robust experimental protocol to generate reliable data in their own laboratory settings.

Introduction: Understanding p-Phenylenediamine Sulfate

p-Phenylenediamine (PPD) is a primary aromatic amine widely utilized in the synthesis of polymers, particularly aramids, as well as in hair dyes and as a developing agent in photography.[1] The free base, a white crystalline solid, is known for its high reactivity and susceptibility to air oxidation, which causes it to darken and form colored impurities.[2][3][4]

For many applications, particularly in formulations, PPD is converted to its salt form, such as p-phenylenediamine sulfate (CAS Number: 16245-77-5).[5][6][7] This conversion is a common strategy in pharmaceutical and chemical industries to enhance the stability and aqueous solubility of amine-containing compounds. The introduction of the ionic sulfate group fundamentally alters the molecule's physicochemical properties, making its solubility profile distinct from that of the parent compound.

This guide will first explore the known physicochemical properties and solubility data of p-phenylenediamine sulfate, followed by a detailed, practical protocol for its experimental determination, addressing the specific challenges posed by its chemical instability.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. In the case of p-phenylenediamine sulfate, the key factors are its ionic character, the aromatic backbone, and the presence of amine functional groups capable of hydrogen bonding.

p-Phenylenediamine (Free Base) Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [4] |

| Molecular Weight | 108.14 g/mol | [4] |

| Appearance | White to light purple crystalline solid, darkens on exposure to air | [1][3][4] |

| Melting Point | 145-147 °C | [4] |

| Water Solubility | 47 g/L (4.7 g/100 mL) at 25 °C | [3] |

| Organic Solvent Solubility | Soluble in alcohol, ether, chloroform, and benzene | [3][8] |

p-Phenylenediamine Sulfate Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O₄S | [5][6] |

| Molecular Weight | 206.22 g/mol | [5][6] |

| Appearance | Off-white to beige powder | [6] |

| Water Solubility (est.) | 14210 mg/L (1.421 g/100 mL) at 25 °C | [5] |

| Stability | Susceptible to air and light oxidation | [9] |

The primary driver for the increased water solubility of the sulfate salt compared to the free base is the introduction of ionic character. In aqueous media, the salt dissociates into the p-phenylenediammonium cation and the sulfate anion, which are readily solvated by polar water molecules. This process is energetically favorable and overcomes the crystal lattice energy of the salt.

Diagram of Dissolution Process

The following diagram illustrates the key intermolecular forces involved in the dissolution of p-phenylenediamine sulfate in water.

Sources

- 1. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. p-Phenylenediamine | 106-50-3 [chemicalbook.com]

- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. p-phenylenediamine sulfate, 16245-77-5 [thegoodscentscompany.com]

- 6. jayorganics.com [jayorganics.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. cir-safety.org [cir-safety.org]

- 9. ICSC 0805 - p-PHENYLENEDIAMINE [inchem.org]

Technical Guide: Safe Handling and Management of p-Phenylenediamine Sulfate in Research Laboratories

Executive Summary

p-Phenylenediamine (PPD) Sulfate (CAS: 16245-77-5) is a diamine salt widely used in polymer synthesis, histological staining, and as a precursor in dye manufacturing.[1][2] While the sulfate salt form offers improved stability over the free base, it retains the potent toxicological profile of the parent compound.

The Critical Hazard: PPD Sulfate is a severe skin and respiratory sensitizer . It is not merely an irritant; it triggers a Type IV delayed hypersensitivity reaction. Improper handling does not just cause burns; it can permanently disqualify a researcher from working with aromatic amines due to lifelong sensitization.

This guide moves beyond standard Safety Data Sheet (SDS) advice to provide a field-proven, mechanism-based protocol for safe usage in drug development and research environments.

Part 1: Chemical & Toxicological Profile

The Mechanism of Danger

To handle PPD Sulfate safely, one must understand why it is dangerous. The molecule itself is a pro-hapten. It penetrates the stratum corneum and is oxidized (either auto-oxidation or metabolically via N-acetylation) into reactive intermediates, most notably Bandrowski’s Base .

These intermediates are electrophilic; they bind covalently to skin proteins (nucleophiles), forming a hapten-protein complex. This complex is processed by Langerhans cells and presented to T-cells, establishing immunological memory. Subsequent exposures—even at picomolar levels—trigger an aggressive T-cell mediated immune response (Allergic Contact Dermatitis).

Physical & Chemical Properties

| Property | Data | Relevance to Safety |

| CAS Number | 16245-77-5 | Unique identifier for the sulfate salt. |

| Molecular Weight | 206.22 g/mol | Heavier than free base; affects molarity calcs. |

| Physical State | White to light purple crystalline powder | High Risk: Fine dust generation during weighing. |

| Solubility | Soluble in water; slightly soluble in ethanol | Dissociates to release free PPD in aqueous media. |

| Oxidation | Rapidly oxidizes in air/moisture | Stains surfaces/skin purple-black instantly. |

Visualization: The Sensitization Pathway

The following diagram illustrates the biological cascade that makes PPD exposure a long-term occupational hazard.

Figure 1: The haptenization pathway of PPD Sulfate. The oxidation step is the critical control point for safety.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The "Double Barrier" Concept

Reliance on a single layer of protection is insufficient for potent sensitizers.

-

Respiratory: All open handling of PPD Sulfate powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 fpm.

-

Dermal (Hands): Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (inspection contrast).

-

Outer Layer: 5-8 mil Nitrile or Laminate (e.g., Silver Shield) for prolonged handling.

-

Rationale: PPD can permeate standard latex and thin nitrile. Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.

-

Weighing Station Setup

Static electricity is the invisible enemy when weighing crystalline salts. PPD Sulfate dust is light and mobile.

-

Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize static charge, preventing "flying powder."

-

Draft Shield: Ensure the analytical balance draft shield is fully functional.

Part 3: Operational Workflow (SOP)

This protocol is designed to isolate the chemical from the user at every stage.

Step-by-Step Handling Protocol

Step 1: Preparation

-

Don full PPE: Lab coat (buttoned), safety goggles (not glasses), and double gloves.

-

Pre-label all receiving vessels and waste containers.

-

Place a disposable absorbent mat (chux pad) in the fume hood to capture any micro-spills.

Step 2: Weighing (The High-Risk Phase)

-

Open the PPD Sulfate container only inside the hood.

-

Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.

-

Technique: Transfer slowly. If powder adheres to the spatula due to static, pause and use an ionizer. Do not tap the spatula hard against the vessel.

Step 3: Solubilization

-

PPD Sulfate is soluble in water but may require gentle vortexing.

-

Caution: The solution will darken over time due to oxidation. Prepare fresh immediately before use.

-

If heating is required to dissolve, use a water bath, not a hot plate, to avoid thermal decomposition and toxic fume generation (nitrogen oxides).

Step 4: Cleanup

-

Wipe the balance area with a wet paper towel (water/detergent). Do not dry sweep. Dry sweeping aerosolizes the sensitizer.

-

Dispose of the outer pair of gloves into the solid hazardous waste immediately after weighing.

Workflow Logic Diagram

Figure 2: Operational workflow emphasizing containment and static control during the critical weighing phase.

Part 4: Emergency Response & Decontamination

Spill Management

If PPD Sulfate powder is spilled:

-

Evacuate: If the spill is outside the hood and dust is airborne, evacuate the lab for 15 minutes to allow HVAC to clear the air.

-

Isolate: Mark the area.

-

Cleanup (Wet Method): Cover the powder with wet paper towels (soaked in water/mild detergent) to prevent dust generation. Scoop up the wet mass.

-

Surface Decontamination: PPD stains surfaces purple/black.

-

Pro-Tip: Fresh stains can sometimes be reduced (decolorized) using a solution of Ascorbic Acid (Vitamin C) or Sodium Metabisulfite, followed by a detergent wash. Avoid strong oxidizers like bleach initially, as they can accelerate the formation of the black polymer dye, making the stain permanent.

-

Exposure First Aid

-

Skin Contact: Wash immediately with copious amounts of soap and water. Do not use alcohol; it enhances skin penetration.

-

Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

-

Inhalation: Move to fresh air. If wheezing occurs, this is a medical emergency (potential anaphylaxis or asthma-like response).

Part 5: Waste Management

PPD Sulfate is an environmental toxin (Aquatic Acute 1).

-

Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste stream.

-

Labeling: Clearly label as "Toxic" and "Sensitizer."

-

Disposal: All contaminated consumables (gloves, weigh boats, paper towels) must be disposed of as solid hazardous waste, not regular trash.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: p-Phenylenediamine.[3][4][5] Centers for Disease Control and Prevention.[4] [Link]

-

Basketter, D. A., & McFadden, J. P. (2012). P-Phenylenediamine: The Hapten and the Mechanism of Allergic Contact Dermatitis. Contact Dermatitis, 66(s1). [Link]

-

PubChem. (2024). Compound Summary: p-Phenylenediamine Sulfate.[5][6][7][8] National Library of Medicine. [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: p-Phenylenediamine. United States Department of Labor. [Link]

Sources

- 1. ec.europa.eu [ec.europa.eu]

- 2. p-Phenylenediamine|p-Phenylene Diamine|CAS 106-50-3|p-PDA|Factory|Manufacturer|Supplier|Factory-Hosea Chem [hoseachem.com]

- 3. P-PHENYLENEDIAMINE | Occupational Safety and Health Administration [osha.gov]

- 4. cdc.gov [cdc.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. N,N-二乙基-对苯二胺 硫酸盐 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

Technical Whitepaper: p-Phenylenediamine (PPD) Sulfate

This guide is structured as a high-level technical whitepaper designed for researchers and safety officers. It prioritizes mechanistic understanding over generic safety phrases, ensuring that the "Why" drives the "How."

CAS: 16245-77-5 | Formula:

Physicochemical Profile & Stability

The sulfate salt of p-Phenylenediamine (PPD) is frequently selected over the free base (CAS 106-50-3) in research settings due to its enhanced water solubility and reduced volatility. However, it acts as a "masked" source of the potent sensitizer PPD. Upon dissolution in physiological or basic media, the sulfate dissociates, releasing the diamine which is then subject to rapid autoxidation.

| Property | Data | Application Insight |

| Appearance | White to off-white crystalline powder | Critical Quality Attribute: Any darkening (purple/black) indicates oxidation to Bandrowski’s Base. Discard if discolored. |

| Solubility | High in Water; Low in organic solvents | Unlike the free base, the sulfate dissolves readily in aqueous buffers, making it preferred for biological assays. |

| Hygroscopicity | High | Must be stored under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis and subsequent oxidation. |

| Acidity | pH ~2-3 (5% aq. solution) | Solutions are acidic.[1][2] Buffering is required for in vitro cell culture applications to prevent acid-shock toxicity. |

Toxicological Mechanisms: The Pro-Hapten Hypothesis

PPD Sulfate is not inherently immunogenic; it is a pro-hapten . Its toxicity relies on metabolic activation. Understanding this pathway is critical for designing valid immunological assays and interpreting safety data.

The Oxidation Trap

The core danger lies in the conversion of PPD to Quinone Diimines and Bandrowski's Base .

-

Auto-oxidation: In the presence of oxygen (accelerated by alkaline pH), PPD loses electrons to form the radical cation and subsequently the quinone diimine (

). -

Protein Binding:

is an electrophile that covalently binds to nucleophilic amino acid residues (cysteine, lysine) on skin proteins. -

Sensitization: This protein-hapten complex is processed by Langerhans cells, presented to T-cells, and induces a Type IV Hypersensitivity reaction.

Metabolic Detoxification vs. Activation

The balance between N-Acetylation (detoxification via NAT1/NAT2 enzymes) and Oxidation (activation) determines individual susceptibility.

Figure 1: The metabolic bifurcation of PPD. Toxicity is driven by the oxidative pathway (Red) overcoming the acetylation detoxification pathway (Green).

Health Hazards & Clinical Data

GHS Signal Word: DANGER

Acute Toxicity Profile

While sensitization is the chronic risk, acute exposure is systemically toxic.

-

Oral LD50 (Rat): ~80–100 mg/kg (Data derived from free base).

-

Mechanism:[3] Methemoglobinemia (oxidation of hemoglobin) and laryngeal edema (asphyxiation) are the primary causes of acute mortality.

-

-

Dermal Toxicity: Toxic in contact with skin (H311). PPD penetrates the stratum corneum rapidly.

Sensitization (The Primary Research Risk)

PPD is a Category 1 Skin Sensitizer .

-

Induction Threshold: Extremely low. Minute dust inhalation or skin contact can prime the immune system.

-

Cross-Reactivity: Researchers sensitized to PPD often develop cross-sensitivity to:

-

Sulfonamides (antibiotics).

-

Benzocaine (anesthetics).[4]

-

Azo dyes.

-

Risk Management & Handling Protocols

Standard laboratory "Universal Precautions" are insufficient for PPD Sulfate due to its high permeation and dust potential.

Engineering Controls

-

Weighing: MUST be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a microbalance shield. Static electricity can disperse the fine powder; use an ionizing fan if available.

-

Solubilization: Dissolve in closed vessels. If heating is required, use a water bath, never an open hot plate, to prevent sublimation/aerosolization.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Respiratory | N95 or P100 (Minimum) | Surgical masks provide NO protection against PPD dust. |

| Dermal (Hands) | Double Gloving | Inner: Nitrile (0.11mm). Outer: Nitrile or Laminate (Silver Shield). PPD permeates latex instantly. |

| Ocular | Chemical Goggles | Safety glasses are insufficient due to dust migration risks. |

Decontamination & Spill Management

Crucial Warning: Do NOT use bleach (hypochlorite) to clean PPD spills. Bleach accelerates the oxidation of PPD into Bandrowski’s Base and other reactive quinones, potentially increasing the toxicity of the residue.

Protocol:

-

Contain: Cover wet spills with absorbent pads. For powder, cover with wet paper towels to prevent dust generation.

-

Solubilize: Wipe the area with a dilute acid (e.g., 1% Acetic Acid or dilute HCl). Keeping the pH low maintains PPD in its protonated (salt) form, which prevents oxidation and improves solubility.

-

Clean: Follow with a surfactant (soap/water) wash.

-

Verify: Wipe the surface with a white alcohol swab. Any purple/brown residue indicates incomplete decontamination.

Figure 2: Safe handling workflow emphasizing visual quality checks and acidic decontamination.

Regulatory & Classification Status

-

IARC: Group 3 (Not classifiable as to its carcinogenicity to humans). Note: This classification applies to the pure substance. Epidemiology studies on hair dyes (mixtures) have shown mixed results, often confounded by other arylamines.

-

EPA: Not classified for carcinogenicity.[5]

-

EU Cosmetics Regulation: Restricted.[6] Allowed in hair dyes (max 2% on-head) but banned in eyelash tinting (professional use only restrictions apply).[6][7]

References

-

PubChem. (n.d.). Compound Summary: 1,4-Benzenediamine sulfate.[1] National Library of Medicine. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-Phenylenediamine. European Commission. Retrieved from [Link]

-

Basketter, D. A., & McFadden, J. F. (2012). P-Phenylenediamine: The pro-hapten concept and its implications. Contact Dermatitis. Retrieved from [Link]

-

U.S. EPA. (n.d.). p-Phenylenediamine Hazard Summary. Air Toxics Website. Retrieved from [Link]

Sources

Introduction: Beyond Color Change - A Mechanistic Approach to Redox Indication

An In-Depth Technical Guide to p-Phenylenediamine Sulfate as a Redox Indicator

In the landscape of analytical chemistry and drug development, the precise determination of reaction endpoints is paramount. Redox titrations, which monitor the transfer of electrons, form a cornerstone of quantitative analysis for a vast array of compounds. The visual clarity of these titrations hinges on the performance of redox indicators—molecules that signal the completion of a reaction through a distinct and sharp color change at a specific electrode potential.

While many indicators are known, p-Phenylenediamine (PPD), particularly as its more stable and water-soluble sulfate salt, offers a compelling case for specific applications due to its distinct redox chemistry. The free base, a white crystalline solid, is notoriously unstable and darkens upon exposure to air, a visible manifestation of its facile oxidation.[1] The use of its sulfate salt mitigates these stability issues, providing a more reliable reagent for laboratory use.

This guide moves beyond a simple procedural overview. As a Senior Application Scientist, the intent here is to provide a deeper, field-tested understanding of why p-Phenylenediamine sulfate is a suitable indicator, how its mechanism dictates its application, and where it can be deployed most effectively, particularly in contexts relevant to pharmaceutical and biochemical analysis. We will explore its core redox chemistry, establish validated protocols for its use, and discuss its role as a powerful chromogenic substrate in enzyme kinetics—a critical area for drug discovery professionals.

Section 1: Physicochemical Properties and Core Redox Chemistry

The utility of p-Phenylenediamine as a redox indicator is fundamentally rooted in its molecular structure and the electrochemical changes it undergoes. The reduced form, a 1,4-disubstituted benzene ring with two amino groups, is colorless in solution. Upon oxidation, it is converted into a conjugated quinonoid structure, which is an intense chromophore.

Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₈N₂·H₂SO₄ (Sulfate Salt) | N/A |

| Molar Mass | 206.24 g/mol (Sulfate Salt) | N/A |

| Appearance | White to light purple/gray crystalline solid | [1] |

| Solubility | Soluble in water | General Knowledge |

| Stability | The sulfate salt is significantly more stable to air and light oxidation than the free base. | [2] (CIR Report) |

The Redox Mechanism: A Two-Electron Transfer

The core reaction involves a reversible two-electron, two-proton oxidation-reduction process. The colorless reduced form (p-Phenylenediamine) loses two electrons and two protons to form the intensely colored, oxidized species, p-benzoquinonediimine.[3][4]

This transformation is not always a simple one-step process. It can proceed through a semiquinone radical cation intermediate, particularly in aprotic solvents or at intermediate pH values.[5] In aqueous solutions used for titrations, the overall two-electron transfer is the dominant pathway responsible for the indicator function. The reaction is pH-dependent, with the oxidation being facilitated in alkaline conditions.[6]

Caption: Experimental workflow for cerimetric titration using PPD sulfate.

Application in Peroxidase and Enzyme Assays

In biochemistry and drug development, PPD serves as an excellent chromogenic substrate (or hydrogen donor) for horseradish peroxidase (HRP) and other peroxidases. [7][8]This application is central to many assays, including the Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action: In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of PPD. The resulting oxidized PPD molecules then undergo a series of coupling reactions to form a stable, colored product known as Bandrowski's base (a trimer of PPD). [9]The rate of color formation is directly proportional to the activity of the peroxidase enzyme.

This principle is invaluable for:

-

Quantifying enzyme activity.

-

Developing ELISAs where HRP is used as a reporter enzyme.

-

High-throughput screening (HTS) for inhibitors of HRP or other peroxidases. A compound that inhibits the enzyme will reduce the rate of color formation.

This protocol outlines a method for screening a compound library for potential inhibitors of horseradish peroxidase.

1. Reagent Preparation (in a suitable buffer, e.g., Phosphate Buffer pH 6.0-7.0):

-

HRP Enzyme Solution: A dilute solution of HRP (e.g., 1-5 nM).

-

Substrate Solution: A solution containing p-phenylenediamine sulfate (e.g., 0.5-1.0 mM).

-

Co-substrate Solution: A solution of hydrogen peroxide (H₂O₂), typically at a concentration equimolar to or slightly higher than the PPD.

-

Test Compounds: A library of potential inhibitors dissolved in a suitable solvent (e.g., DMSO) and diluted in buffer.

2. Assay Workflow (performed in a 96-well microplate):

-

Step 1 (Compound Addition): Add a small volume of each test compound solution to individual wells. Include "negative control" wells (buffer/DMSO only) and "positive control" wells (a known HRP inhibitor).

-

Step 2 (Enzyme Addition): Add the HRP enzyme solution to all wells and incubate for a short period (e.g., 5-10 minutes) to allow for any inhibitor-enzyme binding.

-

Step 3 (Reaction Initiation): Initiate the reaction by adding the PPD and H₂O₂ substrate solutions to all wells simultaneously (a multichannel pipette is recommended).

-

Step 4 (Kinetic Measurement): Immediately place the microplate into a plate reader and measure the absorbance at ~500-530 nm kinetically (e.g., every 30 seconds for 10-15 minutes). [2][9]* Step 5 (Data Analysis): Calculate the initial reaction rate (V₀) for each well. Compare the rates in wells with test compounds to the negative controls. A significant reduction in the rate indicates potential inhibitory activity.

Section 4: Limitations and Self-Validating Considerations

To ensure trustworthiness, every protocol must be a self-validating system. This requires an understanding of the system's limitations and potential points of failure.

-

Interferences: The primary interference in any redox titration is the presence of other reducing or oxidizing agents in the sample matrix. A blank titration or sample pre-treatment may be necessary. In biological assays, reducing agents like ascorbic acid or L-cysteine can potentially interfere by competing with PPD, though some PPD-based assays show minimal interference from these compounds. [8]* pH Sensitivity: The redox potential of the PPD system is pH-dependent. [5]Therefore, all titrations and assays must be performed in a well-buffered or strongly acidic medium to ensure a sharp and reproducible endpoint. The acidity in cerimetric titrations serves this crucial role.

-

Stability of Oxidized Form: While the endpoint color is sharp, the oxidized form of PPD can be unstable over long periods and may participate in further polymerization reactions. [5]For titrimetry, this is not a concern as the endpoint is observed immediately. For kinetic assays, it is crucial to operate within the initial, linear phase of the reaction before product degradation becomes a factor.

-

Safety and Handling: p-Phenylenediamine and its salts are toxic and are known potent skin sensitizers. [7]Appropriate personal protective equipment (gloves, safety glasses) must be worn at all times, and handling should occur in a well-ventilated area.

Conclusion

p-Phenylenediamine sulfate is more than a simple dye precursor; it is a versatile and effective redox-active compound with significant utility for the modern researcher. Its function as a redox indicator in cerimetric titrations is underpinned by a clear, sharp color change resulting from a well-understood two-electron oxidation. Furthermore, its role as a chromogenic peroxidase substrate provides a robust and sensitive tool for applications in drug discovery and clinical diagnostics, particularly in the development of enzyme assays and immunoassays. By understanding the core chemistry and inherent limitations of this compound, scientists and researchers can confidently deploy it as a reliable and cost-effective analytical tool.

References

- Estrella, P., & Peviani, M. (n.d.). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. PubMed.

- (2024, January 8). p-Phenylenediamine - CIR Report Data Sheet.

- Fernandez-Merino, A., et al. (2024, July 1). p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. Helvia Principal.

- Rosenberg, D., et al. (2018). Oxidation of p-Phenylenediamine. ResearchGate.

-

p-Phenylenediamine. (n.d.). Wikipedia. Retrieved from [Link]

-

The Effect of H-bonding and Proton Transfer on the Voltammetry of 2,3,5,6-Tetramethyl-p-phenylenediamine in Acetonitrile. An Unexpectedly Complex Mechanism for a Simple Redox Couple. (n.d.). PubMed Central. Retrieved from [Link]

-

(2022, March 10). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics (RSC Publishing). Retrieved from [Link]

-

Gruber, H. J., et al. (n.d.). Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. PubMed Central. Retrieved from [Link]

-

p-PHENYLENEDIAMINE (PPD). (n.d.). Chemotechnique Diagnostics. Retrieved from [Link]

-

Liu, H., et al. (n.d.). Application of p-phenylenediamine as an electrochemical substrate in peroxidase-mediated voltammetric enzyme immunoassay. ResearchGate. Retrieved from [Link]

-

p-Phenylenediamine. (n.d.). EPA. Retrieved from [Link]

-

(2024, March 21). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. PubMed Central. Retrieved from [Link]

-

Cheng, S., et al. (n.d.). Effects of phenyl- and methyl-substituents on p-phenylenediamine, an electrochemical and spectral study. ResearchGate. Retrieved from [Link]

-

Corradini, R., et al. (2024, January 15). p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. ResearchGate. Retrieved from [Link]

-

Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (n.d.). ACS Publications. Retrieved from [Link]

-

(n.d.). Electrochemical PPD oxidation: conditions and potentials. ResearchGate. Retrieved from [Link]

-

(2019, March 1). Investigating the redox behavior of activated carbon supercapacitors with hydroquinone and p-phenylenediamine dual redox additives in the electrolyte. PubMed. Retrieved from [Link]

-

Verma, K., et al. (n.d.). Development of Rapid and Economical Colorimetric Screening Method for p-Phenylenediamine in Variety of Biological Matrices and its Application to Eleven Fatal Cases of p-Phenylenediamine Poisoning. PubMed. Retrieved from [Link]

-

p-Phenylenediamine | C6H4(NH2)2 | CID 7814. (n.d.). PubChem. Retrieved from [Link]

-

Basavaiah, K., et al. (n.d.). Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations. PubMed Central. Retrieved from [Link]

-

Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

-

Use of N, N -dimethyl- p -phenylenediamine to Evaluate the Oxidative Status of Human Plasma. (n.d.). ResearchGate. Retrieved from [Link]

-

UNIT IV Redox titrations Priciple and Applications. (n.d.). Retrieved from [Link]

-

N-Phenyl-p-phenylenediamine sulfate (4ADS) (Oxidation Base / Primary). (n.d.). MySkinRecipes. Retrieved from [Link]

-

(2024, March 21). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. PubMed Central. Retrieved from [Link]

-

(2010, September 27). Preparation of Indicator Solutions. Pharmaguideline. Retrieved from [Link]

-

Conyers, S. M., et al. (n.d.). Chromogenic substrates for horseradish peroxidase. PubMed. Retrieved from [Link]

-

Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

PA-I Redox titration.(HRB). (n.d.). Slideshare. Retrieved from [Link]

Sources

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of H-bonding and Proton Transfer on the Voltammetry of 2,3,5,6-Tetramethyl-p-phenylenediamine in Acetonitrile. An Unexpectedly Complex Mechanism for a Simple Redox Couple - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Unsung Workhorse: A Senior Application Scientist's Guide to p-Phenylenediamine Sulfate in ELISA Colorimetric Detection

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunoassay development, the pursuit of reliable, cost-effective, and sensitive detection methods is paramount. While modern substrates have taken center stage, classic chromogens like p-Phenylenediamine Sulfate (PPD) continue to offer a robust and economical option for horseradish peroxidase (HRP)-based Enzyme-Linked Immunosorbent Assays (ELISAs). This guide provides an in-depth exploration of the chemistry, application, and optimization of PPD for colorimetric detection, grounded in scientific principles and field-proven expertise.

The Underpinning Chemistry: From Colorless Precursor to Quantifiable Signal

The utility of PPD in an ELISA hinges on its role as a chromogenic substrate for HRP. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of PPD. This enzymatic reaction initiates a cascade of events, leading to the formation of a colored product, Bandrowski's base.[1] The intensity of this color is directly proportional to the amount of HRP present, which, in a well-designed ELISA, correlates with the quantity of the target analyte.

The reaction mechanism is a classic example of a peroxidase-catalyzed oxidation. HRP first reacts with H₂O₂ to form a high-valent iron-oxo intermediate (Compound I). Compound I then oxidizes a molecule of PPD, returning to a lower oxidation state (Compound II). A second molecule of PPD is oxidized by Compound II, regenerating the native HRP enzyme and producing oxidized PPD radicals. These radicals then undergo non-enzymatic coupling reactions to form the final colored product.[1]

Figure 1: Simplified workflow of the HRP-catalyzed oxidation of p-Phenylenediamine (PPD) leading to the formation of a colored product.

PPD in Context: A Comparative Overview of HRP Substrates

The choice of a chromogenic substrate is a critical decision in ELISA development, influencing sensitivity, dynamic range, and cost. While PPD is a reliable choice, it is important to understand its characteristics in relation to other commonly used substrates like 3,3',5,5'-Tetramethylbenzidine (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

| Feature | p-Phenylenediamine Sulfate (PPD) | 3,3',5,5'-Tetramethylbenzidine (TMB) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Reaction Product Color | Yellow-Orange | Blue (becomes yellow upon stopping with acid) | Green |

| Absorbance Max (nm) | ~492 (after stopping)[2][3] | 652 (native), 450 (stopped)[4] | 405-410[5] |

| Sensitivity | Moderate | High[3][6] | Low to Moderate[5][7] |

| Stability of Substrate Solution | Prepare fresh daily | Commercially available as stable solutions | Commercially available as stable solutions |

| Safety Profile | Known sensitizer, handle with caution[8][9] | Generally considered safer than PPD[6] | Generally considered safer than PPD |

| Cost | Low | Moderate to High | Moderate |

Expert Insight: While TMB is often the substrate of choice for high-sensitivity assays, PPD's affordability and robust performance make it an excellent option for routine ELISAs, high-throughput screening, and assay development where cost is a significant factor. Its moderate sensitivity can also be an advantage in assays with high antigen concentrations, preventing rapid saturation of the signal.

From Benchtop to Results: A Detailed Protocol for PPD-Based ELISA

This protocol provides a comprehensive, step-by-step guide for the preparation and use of PPD in a standard indirect ELISA.

Materials and Reagents

-

p-Phenylenediamine Sulfate (PPD)

-

30% Hydrogen Peroxide (H₂O₂)

-

Citric Acid

-

Dibasic Sodium Phosphate

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

High-purity water

-

Standard ELISA reagents (coating buffer, blocking buffer, wash buffer, antibodies, etc.)

I. Preparation of the PPD Substrate Buffer (0.05 M Phosphate-Citrate Buffer, pH 5.0)

Causality: The acidic pH of this buffer is optimal for the activity of horseradish peroxidase.

-

Prepare 0.1 M Citric Acid Solution: Dissolve 1.92 g of citric acid in 100 mL of high-purity water.

-

Prepare 0.2 M Dibasic Sodium Phosphate Solution: Dissolve 2.84 g of dibasic sodium phosphate in 100 mL of high-purity water.

-

Mix the buffer components: Combine 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate and bring the final volume to 100 mL with high-purity water.

-

Verify the pH: Adjust the pH to 5.0 using 1 M HCl or 1 M NaOH if necessary.

-

Storage: This buffer can be stored at 2-8°C for several weeks.

II. Preparation of the PPD Working Substrate Solution

Critical Note: The PPD working solution is light-sensitive and should be prepared fresh immediately before use.

-

Weigh PPD: Carefully weigh out the required amount of PPD sulfate. A typical final concentration is 0.4 mg/mL.[1] For 10 mL of working solution, this would be 4 mg of PPD sulfate.

-

Dissolve PPD: Add the PPD sulfate to the 0.05 M Phosphate-Citrate Buffer (pH 5.0). Mix gently until fully dissolved. Protect the solution from light by wrapping the container in aluminum foil.

-

Add Hydrogen Peroxide: Immediately before adding the substrate to the ELISA plate, add 4 µL of 30% H₂O₂ to every 10 mL of the PPD solution. This results in a final H₂O₂ concentration of approximately 0.012%.

Figure 2: Workflow for the preparation of the PPD substrate buffer and working solution.

III. ELISA Colorimetric Detection Protocol

This protocol assumes that all preceding ELISA steps (coating, blocking, antibody incubations, and washing) have been completed.

-

Final Wash: Perform the final wash step to remove any unbound HRP-conjugated antibody. Ensure that all wash buffer is thoroughly removed from the wells by inverting the plate and tapping it firmly on a clean paper towel.

-

Add PPD Working Substrate Solution: Immediately after preparation, add 100 µL of the PPD working substrate solution to each well.

-

Incubation: Incubate the plate at room temperature (20-25°C) for 15-30 minutes. Protect the plate from direct light during this incubation.

-

Expert Tip: The optimal incubation time may vary depending on the assay sensitivity and the concentration of the target analyte. It is recommended to monitor the color development and stop the reaction when the desired signal intensity is reached in the positive controls, without significant background in the negative controls.

-

-

Stop the Reaction: Add 50 µL of 3 M H₂SO₄ or 3 M HCl to each well to stop the enzymatic reaction.[1] The color will change from a brownish-orange to a more stable yellow-orange.

-

Read the Absorbance: Read the optical density (OD) of each well at 492 nm using a microplate reader.[2][3] It is recommended to read the plate within 30 minutes of stopping the reaction.

Ensuring Data Integrity: A PPD-Specific Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background | - PPD substrate solution was exposed to light for an extended period, leading to auto-oxidation. - Inadequate blocking of the microplate. - Insufficient washing, leaving residual HRP conjugate. | - Always prepare the PPD working solution fresh and protect it from light. - Optimize the blocking buffer and incubation time. - Increase the number of wash steps and ensure complete removal of wash buffer. |

| Weak or No Signal | - PPD working solution was not prepared correctly (e.g., omission of H₂O₂). - PPD sulfate has degraded due to improper storage. - Insufficient incubation time with the substrate. | - Double-check the protocol for preparing the working substrate solution. - Store PPD sulfate in a cool, dry, and dark place. - Increase the substrate incubation time, monitoring color development. |

| Inconsistent Results (High CV%) | - Inconsistent timing of substrate addition or stopping. - "Edge effect" due to temperature or evaporation differences across the plate. - Pipetting errors. | - Use a multichannel pipette for consistent addition of substrate and stop solution. - Ensure the plate is incubated in a stable temperature environment and use a plate sealer. - Calibrate pipettes regularly and ensure proper pipetting technique. |

Safety First: Handling p-Phenylenediamine Sulfate in the Laboratory

P-Phenylenediamine sulfate is a hazardous substance and requires careful handling to minimize exposure.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle solid PPD sulfate and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Skin Contact: PPD is a known skin sensitizer.[8] In case of contact, wash the affected area immediately with soap and water.

-

Disposal: Dispose of PPD waste according to your institution's hazardous waste disposal guidelines.

Always consult the Material Safety Data Sheet (MSDS) for p-Phenylenediamine Sulfate before use for complete safety information.

Conclusion

P-Phenylenediamine sulfate remains a valuable tool in the ELISA toolkit, offering a reliable and cost-effective method for colorimetric detection. By understanding the underlying chemistry, adhering to optimized protocols, and prioritizing safety, researchers can confidently leverage PPD to generate high-quality, reproducible data in their immunoassays. While newer substrates may offer higher sensitivity, the robustness and economy of PPD ensure its continued relevance in a wide range of research and development applications.

References

-

Sandiego, D. (2023). Direct ELISA Assay - Protocol. Available at: [Link]

-

Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences. (2014). Available at: [Link]

-

G-Biosciences. (2016). ELISA Substrates: A Selection Guide. Available at: [Link]

-

Interchim. (2022). What is the ideal substrate for your ELISA analyses? Available at: [Link]

-

Creative Diagnostics. Enzyme-Substrate Reaction in ELISA. Available at: [Link]

-

Landi, S. S., & Held, H. R. (1975). Stability of dilute solutions of tuberculin purified protein derivative. PubMed. Available at: [Link]

-

SeraCare. Comparison of ABTS, TMB, and OPD Peroxidase Substrate Systems. Available at: [Link]

-

ResearchGate. PPD oxidation to BB is pH dependent. Available at: [Link]

-

Oe, T., et al. (1983). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay. ResearchGate. Available at: [Link]

-

Biocompare. ELISA Stop Solutions. Available at: [Link]

-

Bio-Techne. ELISA Troubleshooting Guide. Available at: [Link]

-

Landi, S., & Held, H. R. (1981). Preparation, Purification, and Stability of Tuberculin. PMC. Available at: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Available at: [Link]

-

ResearchGate. (2023). Optimizing the Composition of the Substrate Enhances the Performance of Peroxidase-like Nanozymes in Colorimetric Assays: A Case Study of Prussian Blue and 3,3′-Diaminobenzidine. Available at: [Link]

-

Liden, C., et al. (2015). Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to... PubMed. Available at: [Link]

-

CytoGroup. ELISA Stop Solution. Available at: [Link]

-

Arigo Biolaboratories Corp. ELISA Protocol. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - p-Phenylenediamine sulfate, 98%. Available at: [Link]

-

ResearchGate. (2014). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Available at: [Link]

-

Bio-Rad. HRP Substrate. Available at: [Link]

-

ResearchGate. (2020). Why use STOP solution in ELISA? Available at: [Link]

-

Loba Chemie. N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE AR. Available at: [Link]

-

ResearchGate. (2014). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 6. stemed.site [stemed.site]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. chemos.de [chemos.de]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Spectrophotometric Quantification of Peroxidase using p-Phenylenediamine (PPD) Sulfate

[1]

Abstract

This technical guide outlines a robust, self-validating protocol for the quantification of Peroxidase (specifically Horseradish Peroxidase, HRP) activity using p-Phenylenediamine (PPD) Sulfate .[1] While o-phenylenediamine (OPD) and ABTS are common, PPD offers distinct advantages in specific kinetic studies, particularly for encapsulated enzymes due to its high membrane permeability.[1] This protocol utilizes the formation of Bandrowski’s Base , a stable trimer oxidation product, monitored kinetically at 485–500 nm .[1]

Introduction & Mechanistic Insight

The Chemistry of Detection

The assay relies on the HRP-catalyzed oxidation of p-phenylenediamine (PPD) by hydrogen peroxide (

Why PPD Sulfate?

-

Stability: The sulfate salt (

) is significantly more resistant to auto-oxidation in storage compared to the free base PPD.[1] -

Permeability: PPD is highly permeable to lipid bilayers, making this the substrate of choice for measuring HRP activity within liposomes or vesicles (unlike the charged ABTS).[1]

Reaction Mechanism

The enzymatic cycle follows the classic Peroxidase "Ping-Pong" mechanism, where HRP is oxidized by

Figure 1: The catalytic cycle of HRP generating PPD radicals, which spontaneously trimerize to form the chromophore Bandrowski's Base.[1][2]

Safety & Handling (Critical)

WARNING: p-Phenylenediamine and its salts are potent sensitizers and potential carcinogens .[1]

-

Engineering Controls: All weighing and solution preparation must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles are mandatory.[1]

-

Waste Disposal: All PPD waste must be segregated into hazardous waste containers labeled "Toxic Organic Waste."[1] Do not pour down the sink.

Materials & Reagents

| Reagent | Specification | Purpose |

| PPD Sulfate | High Purity (>98%); MW = 206.22 g/mol | Electron donor substrate.[1] |

| Hydrogen Peroxide | 30% (w/w) stock solution | Electron acceptor / Oxidant.[1] |

| Phosphate Buffer | 100 mM Potassium Phosphate, pH 6.0 | Reaction matrix; pH 6.0 optimizes HRP stability vs. PPD auto-oxidation.[1] |

| HRP Standard | Lyophilized powder (e.g., >100 units/mg) | Calibration standard.[1] |

| Acid Stop (Optional) | 1.0 M Sulfuric Acid ( | Only if endpoint assay is required. |

Experimental Protocol

Reagent Preparation

Prepare all solutions fresh. PPD solutions are light-sensitive.[1]

-

Assay Buffer (100 mM Phosphate, pH 6.0):

-

PPD Stock Solution (15 mM):

-

Weigh 30.9 mg of PPD Sulfate .[1]

-

Dissolve in 10 mL of Assay Buffer.

-

Protect from light immediately (wrap tube in foil).

-

- Working Solution (2.0 mM):

Kinetic Assay Workflow (Recommended)

Kinetic measurement is superior to endpoint methods for PPD due to the complex solubility of Bandrowski's base over long periods.[1]

Figure 2: Standard Operating Procedure for Kinetic PPD Assay.

Step-by-Step Procedure (Microplate Format):

-

Pipette Samples: Add 10 µL of Enzyme Sample (or Standard) to wells.

-

Add Substrate: Add 140 µL of PPD Stock Solution (15 mM) to all wells.

-

Incubate: Allow temperature equilibration to 25°C (if using temperature-controlled reader).

-

Initiate: Add 50 µL of

Working Solution (2.0 mM) to all wells using a multichannel pipette.-

Final Reaction Volume: 200 µL.

-

Final Concentrations: ~10.5 mM PPD, ~0.5 mM

.[1]

-

-

Measure: Immediately place in spectrophotometer.

Data Analysis

Calculation of Activity

Determine the linear slope of the absorbance curve ($ \Delta A_{500} / \text{min} $) for the initial linear phase (typically 0–3 minutes).[1]

Parameters:

- : Slope of the reaction curve (Sample - Blank).[1]

- : Total reaction volume (200 µL = 0.0002 L).[1]

- : Volume of enzyme added (10 µL = 0.00001 L).

-

: Molar Extinction Coefficient of Bandrowski's Base.[1]

-

At 500 nm :

(Source: Imhof et al.).[1]

-

- : Pathlength (0.5–0.6 cm for 200 µL in standard 96-well plate; measure or use pathlength correction).

- : Conversion factor to µmol (Units).[1]

Reference Values

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | PPD auto-oxidation | Prepare PPD fresh; keep in dark; check buffer pH (pH > 7.0 accelerates auto-oxidation).[1] |

| Non-Linear Kinetics | Substrate depletion | Dilute enzyme sample; reduce measurement time to first 60 seconds.[1] |

| Precipitation | Bandrowski's base insolubility | PPD products are less soluble than OPD/TMB.[1] Use kinetic mode (short duration) or add 0.1% Triton X-100 to solubilize. |

| Low Signal | Old | Hydrogen peroxide degrades.[1] Check absorbance at 240 nm or use fresh stock. |

References

-

Imhof, A., et al. (2003).[1] Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. Analytical Biochemistry , 321(2), 263-269.[1]

- )

-

Tarcha, P. J., et al. (1987).[1][3] 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine.[3] Analytical Biochemistry , 165(1), 230-233.[1][3]

- Provides comparative mechanistic context between OPD and PPD oxid

-

Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Peroxidase (EC 1.11.1.7).

- General grounding for HRP unit definitions and phosphate buffer prepar

-

BenchChem. (2025).[1][4] A Comparative Analysis of Bandrowski's Base and Other p-Phenylenediamine (PPD) Oxidation Products.

- Reference for the chemical structure and stability of the oxid

Advanced HPLC Strategies for p-Phenylenediamine Sulfate and Oxidative Reaction Products

Application Note: AN-PPD-2025

Executive Summary

p-Phenylenediamine (PPD) Sulfate (

Standard reverse-phase protocols often fail because PPD elutes in the void volume due to its ionic nature in acidic mobile phases, or it degrades into Bandrowski’s Base (a mutagenic trimer) during the analytical run. This guide provides two distinct, self-validating protocols: a High-Stability QC Method for raw material assay and a Gradient Reaction Monitoring Method for tracking polymerization and oxidation byproducts.

Chemical Context & Reaction Pathways

Understanding the analyte is the first step to robust chromatography. PPD Sulfate dissociates in water to release the PPD diamine. Under oxidative stress (or merely exposure to air), PPD undergoes a radical-mediated coupling reaction.

The "Black" Pathway

PPD oxidizes to Quinonediimine (QDI), an electrophilic intermediate. QDI reacts with unoxidized PPD to form the trimeric Bandrowski’s Base . This impurity is highly hydrophobic compared to the monomer, necessitating a gradient approach for simultaneous detection.

Critical Method Development Parameters

The pKa Trap

PPD has pKa values of approximately 2.6 and 6.2 .

-

At pH < 2.5: Fully protonated (

). Highly soluble, but zero retention on C18. -

At pH 7.0: Mostly neutral. Good retention, but standard silica columns degrade.

-

Solution: Use a Hybrid Particle Column (e.g., BEH C18) capable of pH 9-10 stability, OR use Ion-Pair Chromatography at acidic pH.

The "Ghost" Oxidation

PPD is sensitive to catalytic oxidation by stainless steel frits.

-

Expert Tip: Passivate your LC system with 30% Phosphoric Acid prior to the campaign, or use a PEEK-lined column and tubing.

-

Sample Solvent: Never dissolve PPD Sulfate in pure water or methanol for >1 hour. Always include an antioxidant (Ascorbic Acid or Sodium Sulfite) for QC samples.

Protocol A: High-Stability QC Method (Purity Assay)

Target: Routine Quality Control of PPD Sulfate raw material.

Rationale: This method uses Ion-Pairing to retain the protonated PPD cation on a standard C18 column without requiring high-pH stable phases.

| Parameter | Specification |

| Column | C18 End-capped (e.g., Phenomenex Luna C18(2)), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Octanesulfonic Acid (OSA) in 0.1% Phosphoric Acid (pH ~2.2) |

| Mobile Phase B | Acetonitrile |

| Mode | Isocratic: 85% A / 15% B |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 240 nm (Primary) and 276 nm (Secondary) |

| Injection Vol | 5 µL |

Sample Preparation (Critical):

-

Diluent: 10 mM OSA in Water + 0.1% Ascorbic Acid (Antioxidant).

-

Weigh 10 mg PPD Sulfate into a 100 mL amber volumetric flask.

-

Sonicate for 5 mins (keep temperature < 25°C).

-

Inject immediately. Note: Ascorbic acid will elute near the void; PPD will retain due to the OSA ion-pair.

Protocol B: Reaction Monitoring (Stability-Indicating)

Target: Detecting Bandrowski's Base and degradation products.

Rationale: Bandrowski’s Base is significantly more hydrophobic than PPD. An isocratic run would either elute PPD in the void or retain the trimer for hours. A steep gradient is required.

| Parameter | Specification |

| Column | Hybrid C18 (e.g., Waters XBridge BEH C18), 150 x 3.0 mm, 3.5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 8.5 adjusted with Ammonia) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Detection | UV @ 254 nm (Bandrowski's Base absorbs strongly here) |

Gradient Table:

| Time (min) | % A (Buffer) | % B (ACN) | Event |

| 0.0 | 95 | 5 | PPD Elution |

| 3.0 | 95 | 5 | Hold for polar retention |

| 15.0 | 10 | 90 | Elute Bandrowski's Base |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibrate |

| 23.0 | 95 | 5 | End |

Workflow Visualization:

System Suitability & Troubleshooting

To ensure the method is "self-validating," every run must meet these criteria:

| Parameter | Acceptance Criteria | Failure Cause |

| PPD Tailing Factor | < 1.5 | Silanol interactions (pH too low for column type) or column overload. |

| Resolution (Rs) | > 2.0 (PPD vs. Ascorbic Acid) | Ion-pairing agent concentration too low. |

| Precision (%RSD) | < 1.0% (n=6) | PPD oxidizing in the autosampler (Check antioxidant). |

| Ghost Peaks | None > 0.1% | Contaminated frit or carryover of Bandrowski's base. |

Expert Troubleshooting: "The Brown Solution"

If your standard solution turns brown/black within 30 minutes:

-

Check Water Quality: Trace metal ions (Fe, Cu) catalyze PPD oxidation. Use LC-MS grade water.

-

Check Light: PPD is photosensitive. Use amber glassware.

-

Verify Antioxidant: Ensure Ascorbic Acid is fresh. It degrades faster than PPD in some conditions.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). p-Phenylenediamine: NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-Phenylenediamine. European Commission. Retrieved from [Link]

-

Garrido, B. C., et al. (2022). "Electrochemical approach for recognition and quantification of p-phenylenediamine: a review." Sensors & Diagnostics. Retrieved from [Link]

-

Chowdhary, S., et al. (2021). "Method development and estimation of phenylenediamine in biological samples using HPLC." Current Trends in Biotechnology and Pharmacy. Retrieved from [Link]

Application Note: Electrochemical Detection of p-Phenylenediamine Sulfate Oxidation

Introduction: The Critical Need for Sensitive p-Phenylenediamine Detection

p-Phenylenediamine (PPD), a primary aromatic amine, is a key ingredient in permanent hair dyes, textiles, and polymers.[1][2] However, its widespread use is a significant public health concern. PPD is a potent skin sensitizer, and its metabolites can have mutagenic and carcinogenic effects.[1][2][3] Regulatory bodies worldwide have imposed strict limits on PPD concentrations in consumer products, necessitating sensitive and reliable analytical methods for its quantification.

Traditional methods for PPD detection, such as chromatography and spectrophotometry, while effective, can be time-consuming, require extensive sample preparation, and involve sophisticated instrumentation.[1][4] In contrast, electrochemical methods offer a compelling alternative, providing rapid analysis, high sensitivity, cost-effectiveness, and the potential for miniaturization.[1][2][3] This application note provides a detailed protocol for the electrochemical detection of p-phenylenediamine sulfate oxidation, leveraging the inherent electroactivity of PPD for its direct quantification.

Principle of Electrochemical Detection: The Oxidation of p-Phenylenediamine

The electrochemical detection of PPD is based on its oxidation at an electrode surface. In an aqueous solution, PPD undergoes a quasi-reversible two-electron, two-proton oxidation process to form p-quinonediimine.[5] This reaction is highly dependent on the solution's pH. The general mechanism can be described as follows:

p-Phenylenediamine ⇌ p-Quinonediimine + 2e⁻ + 2H⁺

The resulting p-quinonediimine can undergo further chemical reactions, including hydrolysis and polymerization, which can lead to electrode fouling.[6] To enhance the sensitivity, selectivity, and stability of the electrochemical sensor, modification of the working electrode is a common and effective strategy.[7] This protocol will utilize a glassy carbon electrode (GCE), a widely used platform for electrochemical analysis.

The electrochemical oxidation of p-phenylenediamine can be visualized as a stepwise process.

Caption: Oxidation pathway of p-phenylenediamine.

Experimental Protocol: A Step-by-Step Guide

This protocol details the procedure for the electrochemical detection of p-phenylenediamine sulfate using cyclic voltammetry (CV) and square wave voltammetry (SWV) with a glassy carbon electrode.

Apparatus and Materials

-

Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.

-

Three-electrode system:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

-

Electrochemical cell: A glass cell suitable for the three-electrode setup.

-

Micropipettes and standard laboratory glassware.

-

Analytical balance.

-

Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.

-

p-Phenylenediamine sulfate (PPD) : Analytical grade.

-

Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0. Other electrolytes like Britton-Robinson buffer can also be used.[8]

-

Deionized (DI) water: High purity.

Experimental Workflow

The overall experimental process is outlined below.

Caption: Workflow for electrochemical PPD detection.

Step 1: Preparation of Solutions

-

0.1 M Phosphate Buffer Solution (PBS, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ solutions. Adjust the pH to 7.0 using a pH meter.

-

PPD Stock Solution (e.g., 10 mM): Accurately weigh the required amount of p-phenylenediamine sulfate and dissolve it in the 0.1 M PBS to prepare a stock solution. Store this solution in a dark, refrigerated environment and prepare fresh daily to prevent degradation.

-

Working Standard Solutions: Prepare a series of working standard solutions of PPD by diluting the stock solution with the 0.1 M PBS. The concentration range should be selected based on the expected concentration in the samples and the desired linear range of the assay.

Step 2: Working Electrode Preparation

The cleanliness and surface condition of the working electrode are paramount for reproducible results.

-

Mechanical Polishing:

-

Polish the GCE with 1.0 µm alumina slurry on a polishing pad for 1-2 minutes.

-

Rinse the electrode thoroughly with DI water.

-

Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurry.

-